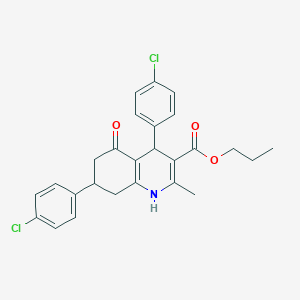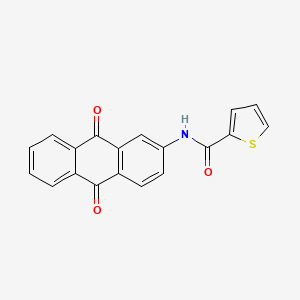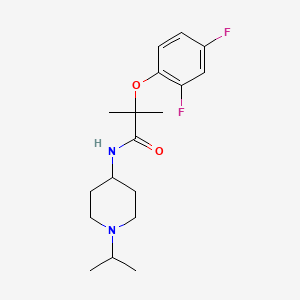![molecular formula C21H23BrN4O3 B4931305 N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as BPP-10c, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10c belongs to the class of piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of BPP-10c is still not fully understood. However, studies have suggested that the compound targets multiple signaling pathways involved in cancer cell proliferation and survival. BPP-10c has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cancer cell survival and growth. The compound also targets the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects
BPP-10c has been shown to have minimal toxicity in normal cells and tissues. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. BPP-10c has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPP-10c is its selectivity towards cancer cells. The compound has shown minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of BPP-10c include its poor solubility and stability, which can affect its efficacy and bioavailability.
Orientations Futures
Future research on BPP-10c should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its bioavailability and efficacy. Studies should also investigate the potential of BPP-10c as a combination therapy with other anticancer agents. Furthermore, the mechanism of action of BPP-10c should be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
BPP-10c can be synthesized using a multi-step synthetic route involving the reaction of 4-bromobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with N-phenylethylenediamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
BPP-10c has been extensively studied for its anticancer properties. In vitro studies have shown that BPP-10c inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
Propriétés
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c22-17-8-6-16(7-9-17)21(29)26-14-12-25(13-15-26)11-10-23-19(27)20(28)24-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOYGXWASTBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)


![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)